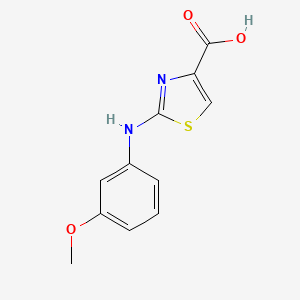

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid

Description

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the methoxyphenyl group and the carboxylic acid functionality further enhances its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name |

2-(3-methoxyanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHXAIJZHBKLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid typically involves the reaction of 3-methoxyaniline with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and economically viable is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 2-((3-Hydroxyphenyl)amino)thiazole-4-carboxylic acid.

Reduction: Formation of 2-((3-Methoxyphenyl)amino)thiazole-4-methanol.

Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole-4-carboxylic acid: Lacks the methoxyphenyl group, resulting in different reactivity and biological activity.

2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid:

Uniqueness

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is unique due to the presence of the methoxyphenyl group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature also contributes to its distinct biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a thiazole ring, which is known for its diverse biological properties, and is substituted with a 3-methoxyphenylamino group and a carboxylic acid group. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Similar thiazole derivatives have shown efficacy against various pathogens, suggesting that this compound may also be effective in treating infections. For example, studies have demonstrated that compounds with thiazole structures can inhibit bacterial growth by interfering with cell wall synthesis or enzyme activity.

Table 1: Comparison of Antimicrobial Activities

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | Significant antibacterial and antifungal properties | |

| 2-Aminothiazole-4-carboxylic acid | Broad-spectrum antibacterial activity | |

| 2-Methylthiazole-4-carboxylic acid | Unique antifungal properties |

2. Anticancer Potential

The compound has been explored for its anticancer properties. Thiazole derivatives are known to act as enzyme inhibitors, which can be relevant in cancer treatment. For instance, studies have shown that certain thiazole compounds can inhibit the growth of cancer cells by inducing apoptosis or disrupting critical signaling pathways .

Case Study: Cytotoxic Activity

In a study involving various thiazole derivatives, the cytotoxicity was assessed against different cancer cell lines. The results indicated that modifications to the thiazole structure significantly influenced the anticancer activity. The presence of specific substituents on the phenyl ring was found to enhance the cytotoxic effects .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research suggests that the thiazole ring's reactivity plays a crucial role in these interactions, allowing it to form stable complexes with target proteins.

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. The unique substitution pattern of this compound enhances its biological activity compared to other thiazole derivatives. The presence of the 3-methoxyphenylamino group contributes to its distinct chemical reactivity and therapeutic profile.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole ring | Essential for cytotoxic activity |

| 3-Methoxyphenylamino group | Enhances binding affinity to target proteins |

| Carboxylic acid group | Contributes to solubility and bioavailability |

5. Conclusion and Future Directions

The biological activity of this compound highlights its potential as a versatile therapeutic agent. Its antimicrobial and anticancer properties make it a promising candidate for further research in drug development. Future studies should focus on elucidating its precise mechanisms of action, optimizing its pharmacological profiles, and exploring its efficacy in clinical settings.

This compound's unique structural features offer opportunities for developing novel derivatives with enhanced biological activities, paving the way for innovative therapeutic strategies against infectious diseases and cancer.

Q & A

Q. What are the optimal synthetic routes for 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Answer: The compound can be synthesized via cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by functionalization to introduce the 3-methoxyaniline and carboxylic acid groups. Key steps include:

- Cyclization : Use α-bromoketones and thiourea in ethanol under reflux (70–80°C) for 4–6 hours to form the thiazole ring .

- Functionalization : Introduce the 3-methoxyphenylamino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Oxidation : Convert ester intermediates to carboxylic acids using hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane .

Q. Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis side reactions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. Key signals include:

- Thiazole protons: δ 7.5–8.0 ppm (C-H) .

- Methoxy group: δ ~3.8 ppm (singlet) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- HPLC : C18 column, mobile phase acetonitrile/water (0.1% TFA), retention time ~8–10 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:

- Purity : Use recrystallization (ethanol/water) or preparative HPLC to ensure >95% purity .

- Assay Conditions : Validate protocols (e.g., pH, temperature, cofactors) using positive controls (e.g., known kinase inhibitors) .

- Structural Confirmation : Perform X-ray crystallography or 2D NMR (COSY, HSQC) to rule out regioisomers .

Case Study : A 2023 study found that residual DMSO in biological assays (>1% v/v) artificially suppressed activity; switching to aqueous buffers resolved inconsistencies .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of thiazole derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinases) to model binding interactions. Focus on the carboxylic acid group’s hydrogen bonding with active sites .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from kinase inhibition assays .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity of the thiazole ring .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining regiochemical control?

Answer:

- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to attach aryl groups regioselectively .

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

- Purification : Optimize column chromatography (silica gel, gradient elution) or switch to flash chromatography for faster separation .

Q. What are the best practices for analyzing and interpreting contradictory spectral data (e.g., NMR vs. mass spectrometry)?

Answer:

- Mass Spec Validation : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₀N₂O₃S: 251.0392) .

- NMR Artifacts : Identify solvent peaks (e.g., DMSO-d₅ at δ 2.50 ppm) or moisture-induced shifts by comparing with literature .

- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.